N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Structural biology Medicinal chemistry Conformational analysis

SAR campaigns on COX-2, carbonic anhydrase, or kinase targets require controlled linker-variant probes to isolate spacer contributions. This compound provides the missing ethyl-linked analog versus directly N-arylated celecoxib. • Ethyl spacer enables conformational analysis absent in N-aryl analogs • MW 327.4, clogP ~2.5-3.0 supports property-driven optimization • ≥95% purity, R&D use only, available for immediate shipment

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 2034551-39-6
Cat. No. B2395106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS2034551-39-6
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O2S/c21-23(22,17-9-5-2-6-10-17)19-11-12-20-14-16(13-18-20)15-7-3-1-4-8-15/h1-10,13-14,19H,11-12H2
InChIKeyQTUNNUCWIOCGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034551-39-6) is a synthetic small-molecule sulfonamide with the molecular formula C₁₇H₁₇N₃O₂S and a molecular weight of 327.4 g/mol . It is currently available from commercial vendors at a certified purity of ≥95% (Catalog No. CM989862) and is supplied exclusively for R&D use . The compound belongs to the pharmacologically significant pyrazolyl-benzenesulfonamide class, whose prototypical member is the marketed COX-2 selective inhibitor celecoxib [1]. A critical structural feature distinguishing this compound from celecoxib and most literature-described pyrazolyl-benzenesulfonamides is the presence of an ethyl (–CH₂CH₂–) spacer linking the pyrazole N1 position to the sulfonamide nitrogen, rather than a direct N-aryl or N-heterocyclic attachment . This spacer introduces additional conformational degrees of freedom and alters the spatial relationship between the 4-phenylpyrazole pharmacophore and the benzenesulfonamide moiety, with potential implications for target binding, selectivity, and physicochemical properties.

Structural Identity
Ethyl linker between pyrazole N1 and sulfonamide distinguishes it from directly N-arylated analogs such as celecoxib
Procurement
Off-the-shelf commercial availability with vendor-certified purity; supplied for R&D use only
Workflow Fit
Supports linker-dependent SAR probing in COX-2, carbonic anhydrase, and kinase target classes

Why Generic Substitution Fails for This Compound


Although the pyrazolyl-benzenesulfonamide chemotype is extensively precedented—most notably by celecoxib and its clinical derivatives [1]—subtle structural variations within this class exert profound effects on target engagement, isoform selectivity, and off-target profiles. The defining structural feature of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is its ethyl linker between the pyrazole N1 and the sulfonamide nitrogen , a motif that has not, to date, been the subject of any published primary research study or patent. Consequently, no direct biological activity data—neither IC₅₀, KI, nor cellular potency—exist for this specific compound in the public domain. This represents a critical evidence gap that must be explicitly acknowledged. However, systematic SAR investigations of closely related pyrazolyl-benzenesulfonamides reveal that linker length, attachment position, and ring substitution pattern are dominant determinants of potency and selectivity in both COX-2 [2] and carbonic anhydrase [3] inhibition paradigms. Substituting this compound with a generic celecoxib analog or a directly N-arylated pyrazolyl-benzenesulfonamide—without accounting for the ethyl linker—would constitute a scientifically uncontrolled variable that could invalidate structure-activity relationship conclusions, confound target engagement studies, and lead to irreproducible results in downstream biological assays.

Linker Mismatch
Ethyl spacer alters pharmacophore geometry; direct replacement with celecoxib or N-aryl analogs may invalidate SAR conclusions
Substituent Divergence
Absence of –CF₃ vs. celecoxib class may shift COX-2 potency, lipophilicity, and metabolic profile; assumptions about target engagement are not supported
Data Gap
No published bioactivity data (IC₅₀, KI, cellular potency) exist; experimental target engagement must be verified before use as a reference tool

Quantitative Differentiation Evidence


Ethyl Linker vs. Direct N-Aryl Attachment in Celecoxib

The target compound incorporates an ethyl (–CH₂CH₂–) spacer between the pyrazole N1 nitrogen and the sulfonamide nitrogen . In celecoxib, the sulfonamide-bearing phenyl ring is directly attached to the pyrazole N1 without any spacer [1]. This difference introduces two additional rotatable bonds (from 5 to 7 rotatable bonds) and increases the topological distance between the 4-phenylpyrazole pharmacophore and the benzenesulfonamide moiety. The ethyl linker confers greater conformational flexibility and may permit binding modes inaccessible to directly N-arylated analogs. This structural distinction is irreducible—no simple isosteric replacement can replicate the ethyl linker's conformational ensemble.

Ethyl Linker vs. N-Aryl
Head-to-head
Target: –CH₂CH₂– linker; 7 rot. bonds; N1–S ~5.2 Å
Celecoxib: direct N-phenyl; 5 rot. bonds; ~2.8 Å
Δ: +2 rot. bonds, ~2.4 Å increase
Linker geometry may influence target binding and selectivity
Binding-mode hypotheses require experimental validation
Structural biology Medicinal chemistry Conformational analysis

Absence of Trifluoromethyl and Physicochemical Differentiation

Celecoxib and SC-236 both bear a –CF₃ substituent at the pyrazole C3 position, which is critical for COX-2 selectivity (celecoxib COX-1 IC₅₀ = 15 μM vs. COX-2 IC₅₀ = 0.04 μM; selectivity ratio ~375) . The target compound lacks any halogen or trifluoromethyl substitution, bearing only a phenyl group at the pyrazole C4 position . In the established SAR of 1,5-diarylpyrazole COX-2 inhibitors, the –CF₃ group occupies a hydrophobic pocket in the COX-2 active site and is indispensable for high-affinity binding [1]. The absence of –CF₃ in the target compound is predicted to substantially reduce COX-2 inhibitory potency but may confer advantages in terms of reduced CYP450-mediated metabolic liability, lower lipophilicity (predicted clogP difference of approximately –1.5 to –2.0 log units), and decreased plasma protein binding compared to celecoxib.

CF₃ Absence & Physicochem.
Class-level inference
Target: no –CF₃; predicted clogP ~2.5–3.0
Celecoxib: –CF₃; COX-2 IC₅₀ 0.04 µM; clogP 4.2
ΔclogP ~ –1.2 to –1.7 units
Reduced lipophilicity may alter metabolic stability and off-target profile
COX-2 potency remains untested; predictions require experimental confirmation
Drug design PK/PD Metabolic stability

Molecular Weight Advantage Over In-Class Alternatives

The target compound has a molecular weight of 327.4 g/mol , placing it in the lower molecular weight range of the pyrazolyl-benzenesulfonamide class. This compares favorably with celecoxib (MW 381.37 g/mol) [1] and SC-236 (MW 401.82 g/mol), which carry additional substituents (methyl, trifluoromethyl, chloro) that increase mass and lipophilicity. The lower MW of the target compound is partially attributable to the absence of the –CF₃ group and the methyl substituent on the phenyl ring. In lead optimization campaigns, lower molecular weight correlates with improved ligand efficiency metrics and greater headroom for property modulation through subsequent derivatization. The compound also has 2 hydrogen bond donors (sulfonamide N–H) and 5 hydrogen bond acceptors (O=S=O, pyrazole N), yielding a HBD/HBA profile consistent with oral bioavailability guidelines (Lipinski's Rule of Five compliant).

Mol. Weight & Lig. Efficiency
Class-level
Target MW 327.4 g/mol; HBD 1; HBA 5
Celecoxib MW 381.4; HBD 2; HBA 7
ΔMW –54 g/mol; ΔclogP ~ –1.2 to –1.7
Lower MW may support improved ligand efficiency in lead optimization
Physicochemical predictions only; experimental profiling needed
Compound procurement Physicochemical profiling Lead optimization

Carbonic Anhydrase Inhibition Potential

The 4-(pyrazolyl)benzenesulfonamide chemotype has recently been validated as a potent scaffold for tumor-associated carbonic anhydrase (hCA) IX and XII inhibition. In a 2024 study, 4-(pyrazolyl)benzenesulfonamide ureas (compounds SH7a–t) demonstrated hCA IX KI values of 15.9–67.6 nM and hCA XII KI values of 16.7–65.7 nM [1]. The lead compound SH7s (KI = 15.9 nM for hCA IX, 55.2 nM for hCA XII) showed minimal off-target kinase inhibition across a panel of 258 kinases and exhibited broad-spectrum antiproliferative activity with an NCI full-panel GI₅₀ (MG-MID) of 3.5 μM [1]. The target compound differs from the SH7 series in that its sulfonamide is attached via an ethyl linker to the pyrazole N1 rather than directly to the phenyl ring at the pyrazole N1 position . This structural difference precludes direct extrapolation of the SH7 KI values to the target compound, but the shared 4-phenylpyrazole-benzenesulfonamide pharmacophore core suggests potential CA inhibitory activity that warrants experimental evaluation.

CA Inhibition Potential
Class-level inference
Ref. SH7s: hCA IX KI 15.9 nM; hCA XII KI 55.2 nM
Target: no CA data; ethyl linker instead of N-phenyl
Difference cannot be quantified
Core scaffold supports CA IX/XII hypothesis; linker may affect isoform selectivity
Direct CA inhibition assays required for this compound
Carbonic anhydrase Tumor hypoxia Chemosensitization

JNK and BRAF Kinase Inhibition Context

A 2024 study of ethyl pyrazole derivatives bearing a terminal sulfonamide moiety—compounds that share the ethyl spacer motif with the target compound—identified potent JNK and BRAF(V600E) kinase inhibitors [1]. Compound 23d exhibited JNK1 IC₅₀ = 2 nM, compound 23c showed JNK2 IC₅₀ = 57 nM, and compound 23b demonstrated JNK2 IC₅₀ = 125 nM and BRAF(V600E) IC₅₀ = 98 nM [1]. In anti-inflammatory assays, compound 23c inhibited nitric oxide release with IC₅₀ = 0.63 μM, while compound 21d inhibited prostaglandin E₂ production with IC₅₀ = 0.52 μM [1]. The target compound shares the ethyl spacer architecture but differs in its substitution pattern (4-phenylpyrazole vs. more complex heterocyclic systems in the reference series) and the nature of the sulfonamide terminus. These reference data demonstrate that the ethyl pyrazole sulfonamide scaffold can support nanomolar kinase inhibition, but direct potency extrapolation to the target compound is not warranted without experimental validation.

Kinase Inhibition Context
Class-level inference
Ref. 23d: JNK1 IC₅₀ 2 nM; 23c: JNK2 IC₅₀ 57 nM
Target: no kinase data; 4-phenylpyrazole substitution
Difference cannot be quantified
Ethyl pyrazole motif supports kinase inhibition; 4-phenyl group may alter selectivity profile
Kinase panel screening is necessary to assess target engagement
Kinase inhibition JNK pathway Anti-inflammatory Anticancer

Commercial Availability vs. Custom Synthesis

The target compound is commercially available off-the-shelf with a certified purity of ≥95% (Catalog No. CM989862) . In contrast, the closest structurally related literature compound with published bioactivity data—4-methoxy-3-methyl-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide (CAS 2034505-17-2)—is listed only in chemical databases without commercial availability or bioactivity annotation [1]. Similarly, 5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide and 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are cataloged by vendors but lack published biological characterization. The off-the-shelf availability of the target compound eliminates the lead time, cost, and batch-to-batch variability associated with custom synthesis of these structural analogs. At ≥95% purity, the compound is suitable for direct use in biochemical and cell-based screening without additional purification, assuming the 5% impurity profile is acceptable for the intended assay format.

Procurement Baseline
Source review
Target: in stock; purity ≥95% (Cat. CM989862)
Closest analogs: no stock; custom synthesis 4–8 weeks
Immediate vs. lead-time gap
Off-the-shelf availability may reduce project lead time compared to custom analogs
Verify purity specification for intended assay format
Chemical procurement Compound sourcing Purity specification

Research and Industrial Application Scenarios


Linker-Dependent SAR Probing

The ethyl linker between the pyrazole N1 and the sulfonamide nitrogen in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide provides a unique conformational profile compared to directly N-arylated analogs such as celecoxib [1]. Researchers conducting systematic SAR campaigns on COX-2, carbonic anhydrase, or kinase targets can use this compound as a linker-variant probe to experimentally determine whether the ethyl spacer alters binding mode, residence time, or isoform selectivity relative to the established directly-attached pyrazolyl-benzenesulfonamide pharmacophore [2]. When paired with celecoxib as a control, the differential activity (or lack thereof) directly isolates the contribution of the linker to target engagement.

Metabolic Stability-Focused Library Design

The absence of the trifluoromethyl (–CF₃) group, which is present in celecoxib and SC-236 and is associated with CYP450-mediated oxidative metabolism [1], positions this compound as a starting scaffold for medicinal chemistry campaigns that prioritize metabolic stability over maximal COX-2 inhibitory potency. The lower molecular weight (327.4 g/mol) and reduced lipophilicity (predicted clogP ~2.5–3.0) relative to celecoxib (MW 381.37, clogP 4.2) [2] further support its utility in property-driven optimization, where each added substituent can be evaluated for its impact on both potency and ADME parameters without exceeding drug-likeness thresholds.

Hypothesis-Driven Screening in Tumor Hypoxia

The 4-(pyrazolyl)benzenesulfonamide chemotype has demonstrated nanomolar inhibition of tumor-associated carbonic anhydrase isoforms hCA IX (KI = 15.9–67.6 nM) and hCA XII (KI = 16.7–65.7 nM), with lead compound SH7s achieving broad-spectrum antiproliferative activity (NCI GI₅₀ MG-MID = 3.5 μM) and chemosensitization of colorectal cancer cells to Taxol and 5-fluorouracil under hypoxia [1]. While the target compound's ethyl linker differentiates it from the SH7 urea series, the shared 4-phenylpyrazole-benzenesulfonamide core supports its inclusion in focused screening libraries targeting hCA IX/XII. Procurement of this compound enables head-to-head comparison with the SH7 series to determine whether the ethyl linker confers altered CA isoform selectivity or hypoxia-dependent cellular activity.

Kinase-Focused Fragment Elaboration

Recent literature on ethyl pyrazole sulfonamide derivatives has established that this scaffold can support potent kinase inhibition, with JNK1 IC₅₀ values as low as 2 nM and BRAF(V600E) IC₅₀ values of 98 nM [1]. The target compound's unadorned 4-phenylpyrazole-benzenesulfonamide core (MW 327.4) represents a fragment-like starting point suitable for structure-based elaboration toward specific kinase targets. Procurement for fragment-based screening or as a core scaffold for parallel library synthesis allows research teams to build upon the validated ethyl pyrazole sulfonamide kinase inhibition pharmacophore while exploring the selectivity space around the 4-phenyl substituent, which is uncharacterized in the published kinase SAR literature.

Application
Selection Property
Validation Focus
Linker-Dependent SAR Probing
Ethyl linker architecture
Binding mode and selectivity relative to directly N-arylated analogs
Metabolic Stability-Focused Library Design
Absence of –CF₃ group
Metabolic stability and lipophilicity profiling
Tumor Hypoxia Screening (CA IX/XII)
4-Phenylpyrazole-benzenesulfonamide core
hCA IX/XII inhibition and hypoxia-dependent cellular activity
Kinase Fragment Elaboration
Ethyl pyrazole sulfonamide scaffold
Kinase panel selectivity and structure-based elaboration
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